molecular formula C12H12O2 B12126408 1-(6-Methyl-2H-chromen-3-YL)ethan-1-one

1-(6-Methyl-2H-chromen-3-YL)ethan-1-one

Cat. No.: B12126408
M. Wt: 188.22 g/mol
InChI Key: XGDKUBIEEBRROJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Methyl-2H-chromen-3-YL)ethan-1-one can be synthesized through several methods. One common approach involves the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts. For this compound, the reaction typically involves 6-methylresorcinol and ethyl acetoacetate under acidic conditions, such as sulfuric acid or p-toluenesulfonic acid, followed by cyclization to form the chromenone structure.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pH, and reaction time. Catalysts and solvents used in industrial settings are chosen for their efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methyl-2H-chromen-3-YL)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of 1-(6-Methyl-2H-chromen-3-YL)ethanoic acid.

    Reduction: Formation of 1-(6-Methyl-2H-chromen-3-YL)ethanol.

    Substitution: Formation of halogenated derivatives like 1-(6-Methyl-2H-chromen-3-YL)-2-bromoethanone.

Scientific Research Applications

1-(6-Methyl-2H-chromen-3-YL)ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing compounds with anti-inflammatory and anticoagulant effects.

    Industry: Utilized in the production of dyes, fragrances, and optical brighteners due to its chromophoric properties.

Mechanism of Action

The mechanism by which 1-(6-Methyl-2H-chromen-3-YL)ethan-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to modulate biological pathways. For example, its antioxidant activity could involve scavenging free radicals or inhibiting oxidative enzymes. The compound’s structure allows it to fit into active sites of target proteins, influencing their function and leading to therapeutic effects.

Comparison with Similar Compounds

1-(6-Methyl-2H-chromen-3-YL)ethan-1-one can be compared with other chromenone derivatives:

    1-(8-Methoxy-2H-chromen-3-YL)ethan-1-one: Similar structure but with a methoxy group at the 8-position, which may alter its reactivity and biological activity.

    1-(6-Methylpyridin-3-YL)ethan-1-one: Contains a pyridine ring instead of a chromenone, leading to different chemical properties and applications.

    2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and industrial applications.

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

1-(6-methyl-2H-chromen-3-yl)ethanone

InChI

InChI=1S/C12H12O2/c1-8-3-4-12-10(5-8)6-11(7-14-12)9(2)13/h3-6H,7H2,1-2H3

InChI Key

XGDKUBIEEBRROJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCC(=C2)C(=O)C

Origin of Product

United States

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